dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
Description
This compound belongs to a class of quinoline-derived heterocycles fused with 1,3-dithiole-4,5-dicarboxylate moieties. Its structure features a 2-butenoyl substituent at the quinoline nitrogen, a methyloxy group at position 6, and a thioxo group at position 2.
Properties
Molecular Formula |
C23H23NO6S3 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
dimethyl 2-[1-[(E)-but-2-enoyl]-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C23H23NO6S3/c1-7-8-15(25)24-14-10-9-12(28-4)11-13(14)16(19(31)23(24,2)3)22-32-17(20(26)29-5)18(33-22)21(27)30-6/h7-11H,1-6H3/b8-7+ |
InChI Key |
VHYIRJKTAOFMQU-BQYQJAHWSA-N |
Isomeric SMILES |
C/C=C/C(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Canonical SMILES |
CC=CC(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps. One common approach is the base-catalyzed cyclization of precursor compounds. For example, the cyclization of 2-[(2,3-dibromopropyl)-sulfonyl]-1H-benzimidazole can lead to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or dithiole rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline and dithiole rings.
Scientific Research Applications
The compound dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and documented case studies.
Anticancer Activity
Dithiole compounds have been studied for their anticancer properties. Research indicates that derivatives similar to dimethyl 2-(1-(2-butenoyl)-...) exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with dithiole structures can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Neuroprotective Effects
The potential neuroprotective effects of this compound are under investigation, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structural motifs have shown promise as multi-target inhibitors of cholinesterases and monoamine oxidases, which are critical in the pathophysiology of Alzheimer's disease.
Antimicrobial Properties
Dithiole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The specific compound may exhibit similar properties, making it a candidate for developing new antimicrobial agents.
Table 1: Biological Activities of Dithiole Derivatives
| Activity Type | Reference Compound | Observed Effect | Mechanism of Action |
|---|---|---|---|
| Anticancer | Dithiole A | Induced apoptosis | Modulation of apoptosis-related pathways |
| Neuroprotective | Dithiole B | Inhibited cholinesterase | Dual inhibition of cholinesterases and MAOs |
| Antimicrobial | Dithiole C | Inhibited bacterial growth | Disruption of bacterial cell wall synthesis |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound Structure | Activity | Key Features |
|---|---|---|
| Simple dithiole | Moderate | Basic dithiole structure |
| Substituted dithiole | High | Additional functional groups |
| Complex quinoline-dithiole hybrid | Very High | Enhanced target interaction |
Case Study 1: Neuroprotective Potential
In a recent study published in Frontiers in Pharmacology, researchers synthesized a series of dithiocarbamate derivatives based on the quinoline scaffold. One compound demonstrated significant inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), suggesting its potential use in treating Alzheimer's disease by improving cholinergic function and reducing oxidative stress .
Case Study 2: Anticancer Activity
A study conducted on various dithiole derivatives showed that one specific derivative exhibited IC50 values in the low micromolar range against human breast cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Mechanism of Action
The mechanism of action of dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physical Properties
The target compound differs from analogs in substituents on the quinoline core and the heterocyclic ring system (1,3-dithiole vs. 1,3-dioxolane). Key structural analogs include:
Key Observations :
- Lipophilicity: The presence of sulfur in 1,3-dithiole rings (vs.
- Thermal Stability : Higher molecular weight analogs (e.g., isobutyryl derivative, 505.67 g/mol) exhibit elevated boiling points (~649°C vs. ~573°C for thienylcarbonyl derivatives), likely due to increased van der Waals interactions .
- Acidity: Predicted pKa values near -1.2 suggest strong electron-withdrawing effects from the dithiole and quinoline systems, influencing solubility and reactivity .
Mechanistic Insights :
- The thioxo group at position 3 of the quinoline may interact with cysteine residues in microbial enzymes, disrupting function .
- Bulkier acyl substituents (e.g., isobutyryl) could hinder diffusion, reducing potency compared to smaller groups like 2-butenoyl .
Biological Activity
Dimethyl 2-(1-(2-butenoyl)-2,2-dimethyl-6-(methyloxy)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate (commonly referred to as DMQ) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DMQ, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DMQ possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound's IUPAC name reflects its intricate arrangement of dithiole and quinoline moieties, which are known for their pharmacological properties.
The biological activity of DMQ can be attributed to several mechanisms:
- Antioxidant Activity : DMQ exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells. This is crucial for preventing cellular damage linked to various diseases.
- Anti-inflammatory Effects : Studies have indicated that DMQ can inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions.
- Anticancer Properties : Preliminary research has shown that DMQ may induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
Therapeutic Applications
Given its diverse biological activities, DMQ holds promise in several therapeutic areas:
- Cancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth, DMQ is being explored as a potential chemotherapeutic agent.
- Neuroprotection : The antioxidant properties of DMQ suggest it could be beneficial in neurodegenerative diseases by protecting neuronal cells from oxidative damage.
- Cardiovascular Health : Its anti-inflammatory effects may also contribute to cardiovascular protection by reducing inflammation-related damage.
Table 1: Summary of Biological Activities of DMQ
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, DMQ demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This study highlights DMQ's potential as an adjunct therapy in cancer treatment.
Case Study 2: Neuroprotective Effects
Research involving animal models of neurodegeneration showed that DMQ administration resulted in significant improvements in cognitive function and reduced markers of oxidative stress in the brain. These findings support further investigation into DMQ as a neuroprotective agent.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Range | Monitoring Technique | Reference |
|---|---|---|---|
| Reflux Time | 2–4 hours | TLC (Silica GF254) | |
| Solvent Ratio (DMF:EtOH) | 1:1 | Crystallography | |
| Stoichiometry (Intermediate:Core) | 1:1 | NMR Integration |
Q. Table 2: Analytical Techniques for Degradation Studies
| Technique | Target Analytes | Sensitivity (LOD) | Reference |
|---|---|---|---|
| LC-MS/MS | Sulfoxide metabolites | 0.1 ng/mL | |
| GC-ECD | Volatile thiols | 10 ppb | |
| ICP-OES | Sulfur content | 1 ppm |
Key Considerations for Experimental Design
- Reproducibility : Use randomized block designs with ≥4 replicates to account for batch variability .
- Advanced Modeling : Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., quinone oxidoreductases).
- Ethical Compliance : Follow OECD guidelines for ecotoxicity testing to ensure data validity for regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
